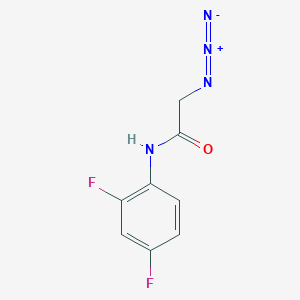

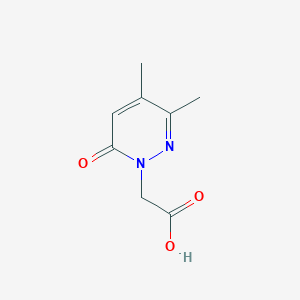

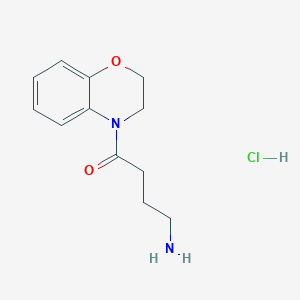

![molecular formula C5H11NO2 B1523367 O-[(3-methyloxetan-3-yl)methyl]hydroxylamine CAS No. 1202780-65-1](/img/structure/B1523367.png)

O-[(3-methyloxetan-3-yl)methyl]hydroxylamine

Overview

Description

“O-[(3-methyloxetan-3-yl)methyl]hydroxylamine” is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 . Its IUPAC name is 3-[(aminooxy)methyl]-3-methyloxetane . It is a liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for “O-[(3-methyloxetan-3-yl)methyl]hydroxylamine” were not found, it is known that oxetanes like this can be synthesized from β-hydroxy amides .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO2/c1-5(4-8-6)2-7-3-5/h2-4,6H2,1H3 . This indicates that the molecule consists of a three-membered oxetane ring with a methyl group and a hydroxylamine group attached.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Scientific Research Applications

Conformational Studies

Methylated derivatives of hydroxylamine, like O-[(3-methyloxetan-3-yl)methyl]hydroxylamine, have been studied for their structure and conformation. Electron diffraction studies have shown that these derivatives exist in two conformations, which differ by a 180° rotation about the N–O bond. This observation is consistent with molecular orbital calculations, although the free energy difference between these conformations is smaller than predicted (Riddell et al., 1979).

Synthesis and Applications in Organic Chemistry

O-[(3-methyloxetan-3-yl)methyl]hydroxylamine and related compounds play a significant role in the synthesis of isoxazolidines, which are valuable in organic synthesis, drug discovery, and chemical biology. A stereoselective synthesis method involving copper-catalyzed aminooxygenation/cyclization of N-sulfonyl-O-butenyl hydroxylamines has been developed, yielding substituted isoxazolidines with excellent yields and diastereoselectivities (Karyakarte et al., 2012).

Interaction with Biological Systems

Hydroxylamine compounds interact with biological systems in various ways. For instance, their reaction with the electron-donor side of photosystem II in plants affects the oxidation state of the Mn complex, which is crucial for oxygen evolution. This interaction provides insights into the mechanisms of photosynthesis and potential applications in biochemistry (Beck & Brudvig, 1987).

Role in Carbohydrate Chemistry

In carbohydrate chemistry, hydroxylamines are important for developing (neo)glycoconjugates due to their high nucleophilicity. They are used in the synthesis of carbohydrates with aminooxy or N-hydroxy amino groups, which have significant applications in organic synthesis, glycobiology, and drug discovery (Chen & Xie, 2016).

Role in Advanced Oxidation Processes

In the context of advanced oxidation processes (AOPs), hydroxylamines like O-[(3-methyloxetan-3-yl)methyl]hydroxylamine are known to enhance the performance of Fe(II)-based AOPs by promoting Fe(II) regeneration from Fe(III). This dual role in transforming major reactive species and regenerating Fe(II) is crucial for understanding Fe(II)/reductants/peroxydisulfate systems (Li et al., 2021).

Pharmaceutical Applications

Hydroxylamine compounds are also explored in pharmaceutical research. For example, hydroxylamine and its derivatives have been studied as dual inhibitors of cyclooxygenase and 5-lipoxygenase, showing potential as topical anti-inflammatory agents (Hamer et al., 1996).

Safety And Hazards

properties

IUPAC Name |

O-[(3-methyloxetan-3-yl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(4-8-6)2-7-3-5/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVCXBTWPDXRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703950 | |

| Record name | O-[(3-Methyloxetan-3-yl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-[(3-methyloxetan-3-yl)methyl]hydroxylamine | |

CAS RN |

1202780-65-1 | |

| Record name | O-[(3-Methyloxetan-3-yl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

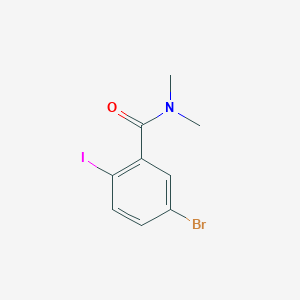

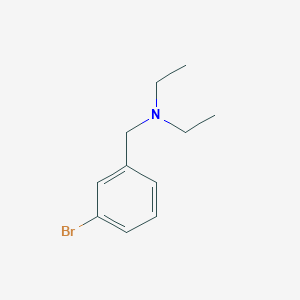

![[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1523291.png)

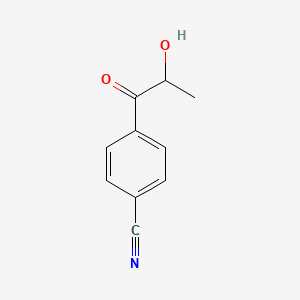

![Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B1523297.png)

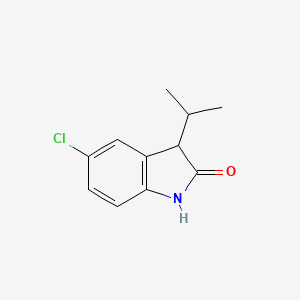

![7-Methyl-6-nitro-imidazo[1,2-a]pyridine](/img/structure/B1523304.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523307.png)